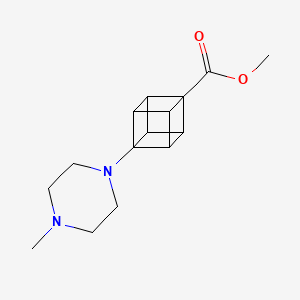
Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester: is a compound derived from arachidonic acid. It is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms in a three-membered ring. This compound is part of a larger family of eicosanoids, which are signaling molecules that play various roles in the body, including inflammation and blood pressure regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester typically involves the epoxidation of arachidonic acid. This can be achieved using peracids or other oxidizing agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the epoxide ring .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as cytochrome P450 enzymes, which can selectively oxidize arachidonic acid to form the desired epoxide. This method is advantageous due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed:
Diols: Formed by the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor for the synthesis of various bioactive molecules.
- Studied for its reactivity and potential to form complex structures .
Biology:
- Investigated for its role in cellular signaling pathways.
- Studied for its effects on inflammation and other physiological processes .
Medicine:
- Potential therapeutic applications in treating inflammatory diseases.
- Explored for its vasodilatory effects and potential to regulate blood pressure .
Industry:
- Used in the synthesis of specialized chemicals and materials.
- Potential applications in the development of new pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester exerts its effects by interacting with various cellular receptors and enzymes. It is known to inhibit soluble epoxide hydrolase (sEH), which leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs have various physiological effects, including vasodilation and anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
14,15-Epoxyeicosa-5,8,11-trienoic acid: Another epoxide derived from arachidonic acid with similar physiological effects.
5,8,11,14,17-Eicosapentaenoic acid, methyl ester: A related compound with different double bond positions and biological activities.
5,8,11,14-Eicosatetraenoic acid, methyl ester: Another similar compound with different double bond positions.
Uniqueness: Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester is unique due to its specific epoxide ring position and its ability to selectively inhibit soluble epoxide hydrolase. This specificity makes it a valuable compound for studying the physiological roles of epoxyeicosatrienoic acids and for potential therapeutic applications.
Propriétés
IUPAC Name |
methyl (Z)-7-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-13-16-19-20(24-19)17-14-11-12-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,13-10-,14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOMBLXPIQCTNG-LKRWDBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC1C(O1)C/C=C\CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018064 |
Source


|
| Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331965-15-2 |
Source


|
| Record name | Z,Z,Z-8,9-Epoxyeicosa-5,11,14-trienoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)








![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
